molecular formula C14H15N3O B14008982 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol CAS No. 17277-68-8

4-((4-Amino-3-methylphenyl)azo)-3-methylphenol

Katalognummer: B14008982
CAS-Nummer: 17277-68-8
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: ZPIIWWHBQDZLEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing processes. This particular compound is notable for its applications in various industries, including textiles and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-amino-3-methylphenol using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-methylphenol under alkaline conditions to yield the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The azo bond (N=N) plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sudan I (1-Phenylazo-2-naphthol): Another azo dye used in various applications, including food coloring and biological staining.

    Methyl Orange (4-[(4-Dimethylamino)phenylazo]benzenesulfonic acid sodium salt): A pH indicator used in titrations.

    Congo Red (3,3’-[(1,1’-Biphenyl)-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulfonic acid) disodium salt): Used in histology for staining amyloid tissues.

Uniqueness

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

17277-68-8

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

4-[(4-amino-3-methylphenyl)diazenyl]-3-methylphenol

InChI

InChI=1S/C14H15N3O/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(18)8-10(14)2/h3-8,18H,15H2,1-2H3

InChI-Schlüssel

ZPIIWWHBQDZLEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.